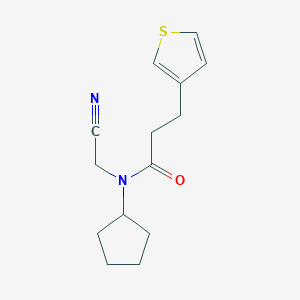![molecular formula C20H19N5O3S B2728970 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide CAS No. 1020975-89-6](/img/structure/B2728970.png)
1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is an organic compound characterized by its unique chemical structure involving a triazolopyridazine ring attached to a phenyl group and linked by an ether linkage to an ethyl-methanesulfonamide chain. This structure imparts distinct physical and chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic synthesis techniques:
Formation of Triazolopyridazine Core: Starting with suitable precursors, the triazolopyridazine core can be synthesized through cyclization reactions under controlled conditions.
Phenyl Group Introduction: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Ether Linkage Formation: The ether linkage is formed by reacting the triazolopyridazine compound with an appropriate ethyl halide under basic conditions.
Methanesulfonamide Incorporation: Finally, the methanesulfonamide group is introduced through nucleophilic substitution reactions, using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production may employ optimized processes, involving:
High-pressure reactors to enhance reaction rates.
Continuous flow synthesis to ensure consistent product quality.
Advanced purification techniques like chromatography or crystallization to achieve high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide, leading to products such as carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using agents like hydrogenation (H2 gas with a catalyst) or lithium aluminium hydride (LiAlH4), resulting in the reduction of nitro groups or ketones present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl rings or at positions adjacent to the triazolopyridazine core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst, Lithium aluminium hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Strong nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Carboxylic acids, Quinones
Reduction: Amines, Alcohols
Substitution: Halogenated derivatives, Substituted phenyl derivatives
科学研究应用
1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and novel materials.
Biology: Explored for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Investigated for therapeutic applications, including as a lead compound in drug discovery for targeting specific pathways involved in diseases like cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用机制
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Binding: It can interact with cell surface receptors, modulating cellular signaling pathways.
Pathway Modulation: It influences biochemical pathways by interacting with key molecules, altering their activity.
Molecular Targets and Pathways Involved
Enzymes: Kinases, Proteases
Receptors: G-protein-coupled receptors (GPCRs), Ion channels
Pathways: Signal transduction, Apoptosis, Inflammation
相似化合物的比较
1-Phenyl-N-(2-(1H-1,2,3-triazol-4-yl)ethyl)methanesulfonamide
1-Phenyl-N-(2-(pyridazin-3-yl)oxyethyl)methanesulfonamide
1-Phenyl-N-(2-(4-phenyl-1,2,4-triazol-3-yl)ethyl)methanesulfonamide
Uniqueness
The presence of the triazolopyridazine core and its unique substitution pattern makes 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide distinct, providing it with unique reactivity and potential applications that differ from other compounds in the same class. Its specific structure enables interactions with a unique set of molecular targets, offering potential advantages in research and therapeutic settings.
Hope this serves as a comprehensive overview of your compound. Anything specific that piqued your interest?
属性
IUPAC Name |
1-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-29(27,15-16-7-3-1-4-8-16)21-13-14-28-19-12-11-18-22-23-20(25(18)24-19)17-9-5-2-6-10-17/h1-12,21H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFMQUWCFMANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)


![9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2728894.png)


![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)

![2-chloro-N-methyl-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2728905.png)


![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)
